Cas no 2680805-13-2 (benzyl N-[(3-fluorocyclobutyl)methyl]carbamate)
![benzyl N-[(3-fluorocyclobutyl)methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2680805-13-2x500.png)
benzyl N-[(3-fluorocyclobutyl)methyl]carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-7327455
- 2680769-83-7
- 2680805-13-2
- benzyl N-{[(1r,3r)-3-fluorocyclobutyl]methyl}carbamate
- benzyl N-[(3-fluorocyclobutyl)methyl]carbamate
- EN300-7046695
-
- インチ: 1S/C13H16FNO2/c14-12-6-11(7-12)8-15-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)
- InChIKey: VIYNSZGWUCVUBL-UHFFFAOYSA-N
- ほほえんだ: FC1CC(CNC(=O)OCC2C=CC=CC=2)C1
計算された属性
- せいみつぶんしりょう: 237.11650692g/mol
- どういたいしつりょう: 237.11650692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38.3Ų
benzyl N-[(3-fluorocyclobutyl)methyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7327455-10.0g |
benzyl N-[(3-fluorocyclobutyl)methyl]carbamate |
2680805-13-2 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
Enamine | EN300-7327455-2.5g |
benzyl N-[(3-fluorocyclobutyl)methyl]carbamate |
2680805-13-2 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
Enamine | EN300-7327455-0.1g |
benzyl N-[(3-fluorocyclobutyl)methyl]carbamate |
2680805-13-2 | 95.0% | 0.1g |
$930.0 | 2025-03-11 | |
Enamine | EN300-7327455-0.25g |
benzyl N-[(3-fluorocyclobutyl)methyl]carbamate |
2680805-13-2 | 95.0% | 0.25g |
$972.0 | 2025-03-11 | |
Enamine | EN300-7327455-0.05g |
benzyl N-[(3-fluorocyclobutyl)methyl]carbamate |
2680805-13-2 | 95.0% | 0.05g |
$888.0 | 2025-03-11 | |
Enamine | EN300-7327455-1.0g |
benzyl N-[(3-fluorocyclobutyl)methyl]carbamate |
2680805-13-2 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
Enamine | EN300-7327455-5.0g |
benzyl N-[(3-fluorocyclobutyl)methyl]carbamate |
2680805-13-2 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
Enamine | EN300-7327455-0.5g |
benzyl N-[(3-fluorocyclobutyl)methyl]carbamate |
2680805-13-2 | 95.0% | 0.5g |
$1014.0 | 2025-03-11 |
benzyl N-[(3-fluorocyclobutyl)methyl]carbamate 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
benzyl N-[(3-fluorocyclobutyl)methyl]carbamateに関する追加情報
Comprehensive Overview of Benzyl N-[(3-fluorocyclobutyl)methyl]carbamate (CAS No. 2680805-13-2)
Benzyl N-[(3-fluorocyclobutyl)methyl]carbamate (CAS No. 2680805-13-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This carbamate derivative features a 3-fluorocyclobutyl moiety, which enhances its reactivity and potential applications in drug discovery. The presence of the benzyl group further contributes to its stability and solubility, making it a versatile intermediate in synthetic chemistry.
In recent years, the demand for fluorinated compounds like Benzyl N-[(3-fluorocyclobutyl)methyl]carbamate has surged due to their unique properties. Fluorination often improves metabolic stability, bioavailability, and binding affinity in drug candidates. Researchers are particularly interested in how this compound's fluorocyclobutyl structure influences its interactions with biological targets, a topic frequently searched in AI-driven drug design platforms.
The synthesis of Benzyl N-[(3-fluorocyclobutyl)methyl]carbamate involves multi-step organic reactions, including the introduction of the fluorine atom into the cyclobutane ring. This process is a hotspot in green chemistry discussions, as scientists seek eco-friendly methods to reduce waste and energy consumption. The compound's CAS No. 2680805-13-2 is often queried in databases like PubChem and Reaxys, reflecting its relevance in high-throughput screening and medicinal chemistry.
Beyond pharmaceuticals, Benzyl N-[(3-fluorocyclobutyl)methyl]carbamate is explored in material science for its potential in polymer modification. Its carbamate linkage offers hydrolytic stability, a feature highly valued in coatings and adhesives. This dual applicability aligns with the growing trend of multi-functional chemicals in industrial research.
Safety and handling of Benzyl N-[(3-fluorocyclobutyl)methyl]carbamate adhere to standard laboratory protocols. While not classified as hazardous, proper storage away from moisture and strong oxidizers is recommended. Its physicochemical properties, such as melting point and solubility, are critical data points for formulators, often searched alongside its CAS number.
The future of Benzyl N-[(3-fluorocyclobutyl)methyl]carbamate lies in its adaptability. As precision medicine advances, this compound could play a role in developing targeted therapies. Its structural uniqueness also makes it a candidate for computational chemistry studies, where molecular docking simulations predict its efficacy against specific proteins.
In summary, Benzyl N-[(3-fluorocyclobutyl)methyl]carbamate (CAS No. 2680805-13-2) exemplifies innovation at the intersection of fluorine chemistry and carbamate technology. Its expanding applications underscore why it remains a trending subject in both academic publications and patent filings worldwide.
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